molecular formula C6H12ClNS2 B1419806 1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride CAS No. 958451-81-5

1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride

Cat. No. B1419806
M. Wt: 197.8 g/mol
InChI Key: NUHBEFICDRSGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is a chemical compound with a complex molecular structure . It is a derivative of spiro compounds and contains a sulfur and nitrogen atom in its backbone . The compound has a CAS Number of 958451-81-5 .


Molecular Structure Analysis

The molecular formula of 1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is C6H12ClNS2 . The InChI code is 1S/C6H11NS2.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is 197.75 .

Scientific Research Applications

Synthetic Approaches and Core Structures

1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride is associated with a family of compounds known as spiroaminals, which have garnered attention due to their unique structures and potential biological activities. These compounds, including various azaspiro ring systems, have been recognized as the core of certain natural or synthetic products possessing notable biological activities. The intricate structures of these compounds pose a significant challenge for chemical synthesis, prompting the development of various strategies to construct these spiroaminals (Sinibaldi & Canet, 2008).

Matrix Metalloproteinase Inhibition

A series of novel sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives have been designed, synthesized, and tested for their inhibitory activity against matrix metalloproteinase-2 (MMP-2). These compounds showcased moderate inhibitory activity, and certain derivatives also exhibited antiproliferative activity against various cell lines. This indicates the potential application of these compounds in developing phosphonate-based MMP inhibitors (Zhang et al., 2017).

Gelatinase Inhibition and Therapeutic Potential

1,4-Dithia-7-azaspiro[4,4]nonane derivatives have also been studied for their ability to inhibit gelatinase A, an endopeptidase linked to solid tumors. These compounds demonstrated satisfactory inhibition activity, and some even showed more potent inhibition than the control compound LY52. Additionally, specific derivatives exhibited moderate anti-proliferative and anti-metastatic activities, suggesting their potential as lead compounds for further chemical optimization in therapeutic applications (Shi et al., 2013).

properties

IUPAC Name

1,4-dithia-7-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2.ClH/c1-2-7-5-6(1)8-3-4-9-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHBEFICDRSGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12SCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669689
Record name 1,4-Dithia-7-azaspiro[4.4]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride

CAS RN

958451-81-5
Record name 1,4-Dithia-7-azaspiro[4.4]nonane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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